4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-nitrophenol with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-[(4-Aminophenoxy)methyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: Piperidine and 4-nitrophenol.
Scientific Research Applications
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)piperidine hydrochloride: Similar structure but lacks the methyl group on the piperidine ring.
4-[(4-Aminophenoxy)methyl]piperidine hydrochloride: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is unique due to its specific combination of the nitrophenoxy and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇ClN₂O₃
- CAS Number : 1220029-57-1
- Molecular Weight : 270.73 g/mol
The compound features a piperidine ring substituted with a nitrophenoxy group, which is crucial for its biological activity. The presence of the nitro group enhances its reactivity and potential interactions with biological targets.
The mechanism of action of this compound involves:
- Interaction with Receptors : The piperidine moiety can interact with various receptors, potentially modulating their activity.
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may further interact with biological targets.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
4-Nitrophenoxy Derivative | 50 | Staphylococcus aureus |
4-Nitrophenoxy Derivative | 62.5 | Escherichia coli |
4-Nitrophenoxy Derivative | 250 | Candida albicans |
These values indicate that the compound's derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of several piperidine derivatives, including those similar to this compound. The results showed a strong correlation between structural modifications and increased antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . -
Antifungal Activity :
Another investigation focused on the antifungal properties of piperidine derivatives, demonstrating that certain modifications led to enhanced activity against Candida albicans, with MIC values significantly lower than standard antifungals .
Research Findings
Recent literature has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : It has been suggested that similar compounds may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .
- Cytotoxicity Studies : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting further exploration into its anticancer properties .
Properties
IUPAC Name |
4-[(4-nitrophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-1-3-12(4-2-11)17-9-10-5-7-13-8-6-10;/h1-4,10,13H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIMXEZKBHFYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-57-1 | |
Record name | Piperidine, 4-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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